molecular formula C6H8O5S B7934748 4-Hydroxybenzenesulfonic Acid Hydrate

4-Hydroxybenzenesulfonic Acid Hydrate

Cat. No.: B7934748
M. Wt: 192.19 g/mol
InChI Key: MTUFXSKAMJWLNG-UHFFFAOYSA-N
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Description

. It is a white crystalline solid that is soluble in water and commonly used in various industrial and scientific applications.

Scientific Research Applications

4-Hydroxybenzenesulfonic Acid Hydrate is widely used in scientific research due to its unique properties. It is employed in:

  • Chemistry: As a reagent in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: In biochemical assays and as a probe in molecular biology studies.

  • Medicine: In the development of pharmaceuticals and as an intermediate in drug synthesis.

  • Industry: In the production of dyes, pigments, and other chemical products.

Safety and Hazards

4-Hydroxybenzenesulfonic Acid Hydrate can cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxybenzenesulfonic Acid Hydrate can be synthesized through the sulfonation of phenol. The reaction involves treating phenol with sulfuric acid under controlled conditions to introduce the sulfonic acid group at the para position of the benzene ring.

Industrial Production Methods: In industrial settings, the compound is produced on a larger scale using similar sulfonation processes. The reaction is typically carried out in a continuous reactor with precise temperature and pressure control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybenzenesulfonic Acid Hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Benzoquinone derivatives.

  • Reduction: this compound can be reduced to 4-hydroxybenzenesulfonic acid.

  • Substitution: Various substituted phenols and sulfonic acids can be formed depending on the nucleophile used.

Mechanism of Action

The mechanism by which 4-Hydroxybenzenesulfonic Acid Hydrate exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biochemical assays, it may interact with specific enzymes or receptors to produce a measurable response.

Molecular Targets and Pathways Involved:

  • Enzymes: Specific enzymes in biochemical pathways may be targeted by the compound.

  • Receptors: In medicinal applications, the compound may bind to receptors involved in physiological processes.

Comparison with Similar Compounds

  • p-Toluenesulfonic Acid

  • Benzenesulfonic Acid

  • Sodium 4-hydroxybenzenesulfonate

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Properties

IUPAC Name

4-hydroxybenzenesulfonic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUFXSKAMJWLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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